

Technical Guide: Physicochemical and Biological Profile of 2-(p-Tolyl)isoindolin-1-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-(p-Tolyl)isoindolin-1-one**

Cat. No.: **B074426**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of **2-(p-tolyl)isoindolin-1-one**, a member of the promising isoindolinone class of heterocyclic compounds. This document details its known physical properties, predicted key parameters relevant to drug development, and detailed experimental protocols for its synthesis and characterization. Furthermore, it explores the significant biological activities associated with the isoindolinone scaffold, with a particular focus on its role in oncology through the inhibition of Poly (ADP-ribose) polymerase 1 (PARP1).

Core Physicochemical Characteristics

The fundamental properties of **2-(p-tolyl)isoindolin-1-one** are summarized below. While experimental data for solubility, pKa, and logP are not readily available in published literature, predicted values are provided based on established computational methodologies to guide research and development efforts.

Property	Value	Source(s)
Molecular Formula	C ₁₅ H ₁₃ NO	[1][2]
Molecular Weight	223.28 g/mol	[1][2]
Physical State	Solid	[2]
Appearance	Colorless solid	[2]
Melting Point	134 to 137 °C	[1][2]
Boiling Point	Data not available	[1][2]
Predicted Water Solubility (LogS)	-3.5 to -4.5 (Poorly soluble)	
Predicted logP	2.5 - 3.5	
Predicted pKa (Amide)	~17-18 (Not physiologically relevant for ionization)	

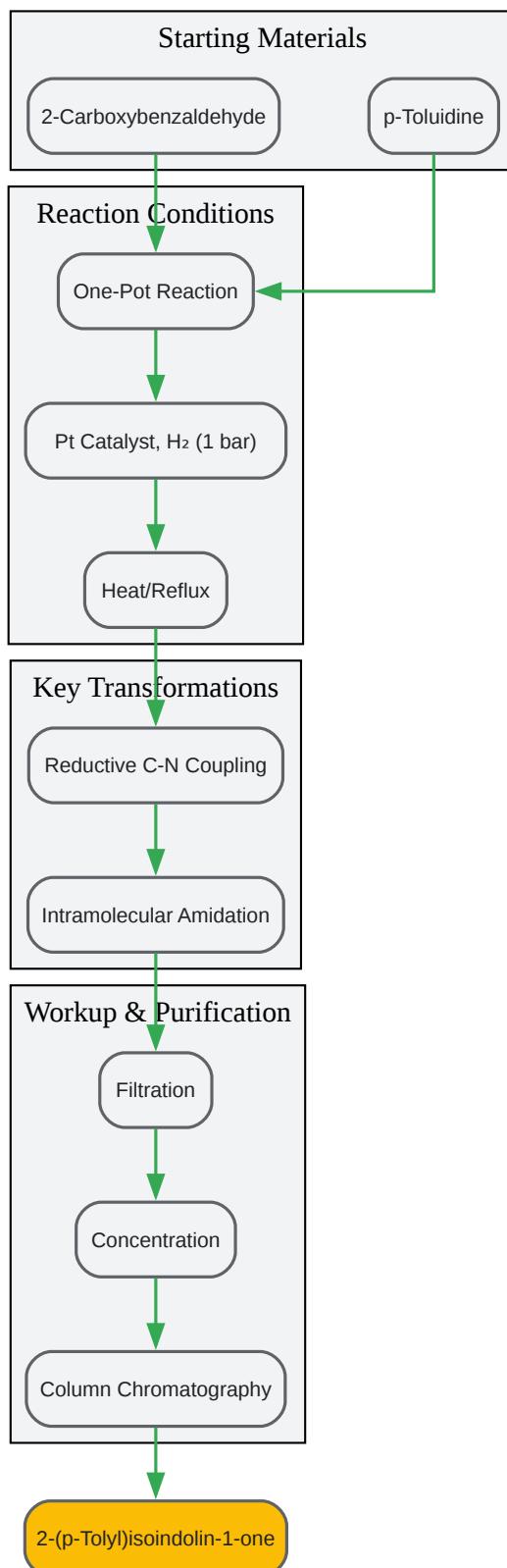
Predicted values are estimates based on computational models and should be confirmed experimentally.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of **2-(p-tolyl)isoindolin-1-one**.

Synthesis Protocol: Reductive C-N Coupling and Intramolecular Amidation

This one-pot procedure is adapted from established methods for synthesizing N-substituted isoindolinones and represents an efficient route to **2-(p-tolyl)isoindolin-1-one**.[3]


Materials:

- 2-Carboxybenzaldehyde
- p-Toluidine

- Platinum (Pt) nanowires or other suitable reduction catalyst (e.g., H₂/Pd-C)
- Hydrogen gas (H₂) source (1 bar)
- Anhydrous solvent (e.g., Toluene or Dioxane)
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- To a dried reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-carboxybenzaldehyde (1 equivalent) and the chosen solvent.
- Add p-toluidine (1.1 equivalents) to the solution.
- Introduce the reduction catalyst (e.g., ultrathin Pt nanowires).
- Purge the reaction vessel with hydrogen gas and maintain a positive pressure of 1 bar.
- Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed. The reaction involves the initial formation of a Schiff base, followed by reduction to the secondary amine and subsequent intramolecular cyclization (amidation) to form the lactam ring.
- Upon completion, cool the reaction mixture to room temperature.
- Filter the mixture to remove the catalyst.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure **2-(p-tolyl)isoindolin-1-one**.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-(p-tolyl)isoindolin-1-one**.

Characterization Protocols

The identity and purity of the synthesized **2-(p-tolyl)isoindolin-1-one** should be confirmed using standard analytical techniques.[4][5]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **^1H NMR:** The spectrum should confirm the presence of all protons. Expected signals include:
 - A singlet for the methyl (CH_3) protons on the tolyl group (~2.3-2.4 ppm).
 - A singlet for the methylene (CH_2) protons of the isoindolinone ring (~4.5-5.0 ppm).
 - A series of multiplets or distinct doublets/triplets in the aromatic region (~7.0-8.0 ppm) corresponding to the eight aromatic protons on the two benzene rings.
- **^{13}C NMR:** The spectrum should show 15 distinct carbon signals. Key signals include:
 - The methyl carbon (~21 ppm).
 - The methylene carbon (~50-55 ppm).
 - Multiple signals in the aromatic region (~120-145 ppm).
 - A characteristic signal for the carbonyl (C=O) carbon of the lactam (~165-170 ppm).

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

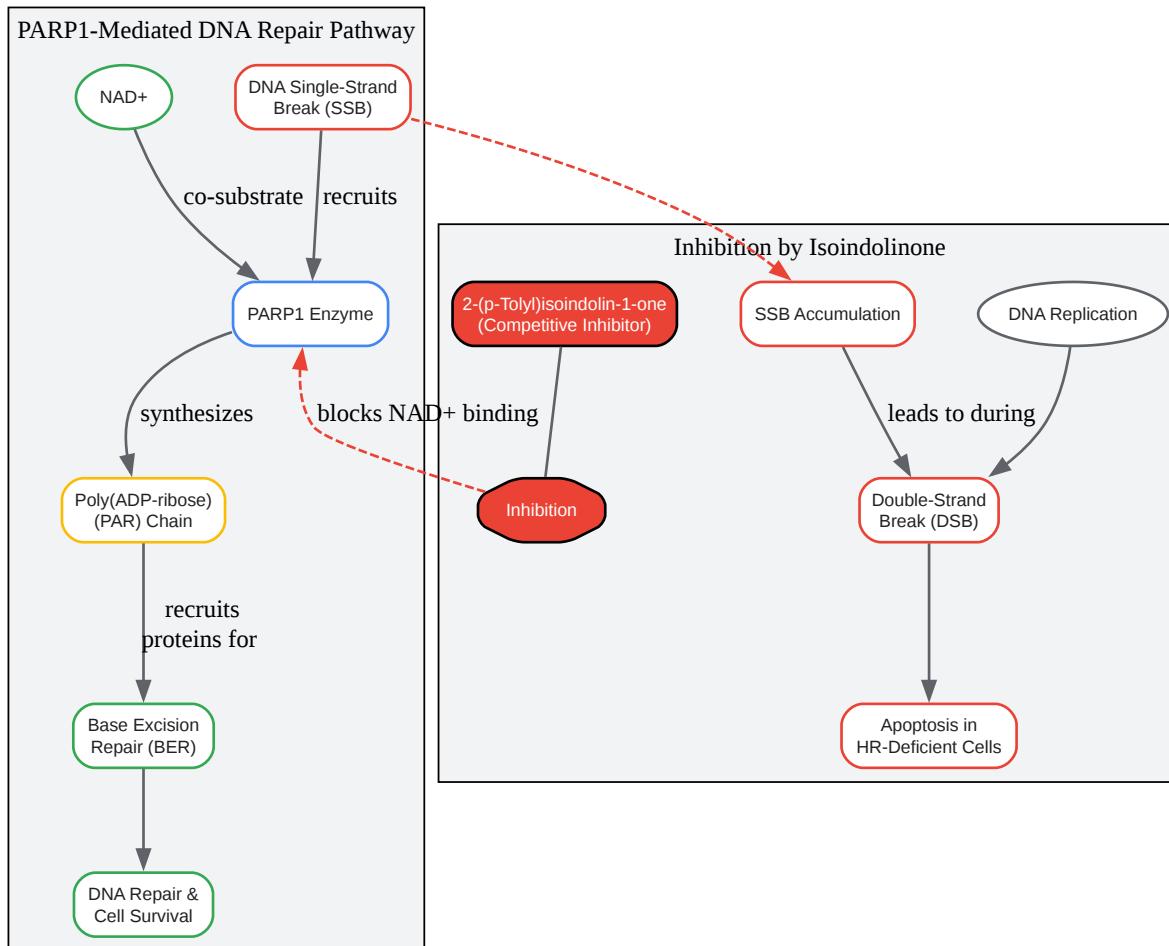
- The FTIR spectrum provides information about the functional groups present. Key vibrational bands to identify are:
 - A strong absorption band for the amide carbonyl (C=O) stretching, typically around 1680-1700 cm^{-1} .
 - C-H stretching vibrations for aromatic and aliphatic protons (~2850-3100 cm^{-1}).
 - C=C stretching vibrations within the aromatic rings (~1450-1600 cm^{-1}).

- C-N stretching vibrations (~1200-1350 cm⁻¹).

3. Mass Spectrometry (MS):

- High-resolution mass spectrometry (HRMS) using an electrospray ionization (ESI) source should be used to confirm the molecular weight. The expected mass for the protonated molecule [M+H]⁺ would be approximately 224.1070.

Biological Activity and Signaling Pathways


The isoindolinone scaffold is a "privileged structure" in medicinal chemistry, found in numerous bioactive compounds.^[6] Derivatives have shown a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial effects.^{[6][7]}

Primary Mechanism of Action: PARP1 Inhibition

A significant and clinically relevant target for isoindolinone derivatives is the enzyme Poly (ADP-ribose) polymerase 1 (PARP1).^{[1][3]} PARP1 is a key enzyme in the DNA damage repair (DDR) pathway, specifically in the base excision repair (BER) of DNA single-strand breaks (SSBs).

In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1/2 genes, the inhibition of PARP1 leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The HR-deficient cancer cells cannot repair these DSBs, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis. This concept is known as "synthetic lethality" and is a successful strategy in oncology.^[8]

The isoindolinone scaffold is structurally similar to the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD⁺), the co-substrate for PARP1.^[2] This allows isoindolinone-based compounds to act as competitive inhibitors, binding to the catalytic site of PARP1 and preventing it from repairing DNA damage.^[2]

[Click to download full resolution via product page](#)

Caption: Signaling pathway of PARP1 inhibition by isoindolinone derivatives.

Other Potential Biological Targets

- **Tubulin Polymerization:** Certain isoindolinone derivatives have been identified as inhibitors of tubulin polymerization, a mechanism shared with well-known anticancer agents like colchicine.[9][10] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest at the G2/M phase, leading to apoptosis.
- **Carbonic Anhydrase Inhibition:** Some novel isoindolinone compounds have demonstrated potent inhibitory activity against human carbonic anhydrase (hCA) I and II isozymes, suggesting potential applications in conditions like glaucoma.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of tubulin polymerization by 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]

- To cite this document: BenchChem. [Technical Guide: Physicochemical and Biological Profile of 2-(p-Tolyl)isoindolin-1-one]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b074426#physicochemical-characteristics-of-2-p-tolyl-isoindolin-1-one>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com